2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-6(2)3-4-11-17(15,16)7-5-10-9(14)12-8(7)13/h5-6,11H,3-4H2,1-2H3,(H2,10,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMOBARWYYBQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Ring: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dihydropyrimidine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The final step involves the hydroxylation of the pyrimidine ring using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aromatic Substituents : The 3-methylbutyl group in the target compound confers greater lipophilicity compared to aromatic analogs, facilitating passive diffusion through bacterial membranes . However, aromatic substituents (e.g., methoxyphenyl) enable stronger target binding via π-stacking and hydrogen bonding .
Spectroscopic and Crystallographic Insights
- X-Ray Crystallography : SHELXL () is widely used for refining dihydropyrimidine structures. The target compound’s branched alkyl chain induces torsional strain, resulting in a distorted pyrimidine ring conformation compared to planar aromatic analogs .
- Hydrogen Bonding: The hydroxy group at position 2 forms intramolecular hydrogen bonds with the sulfonamide oxygen, stabilizing the enol tautomer. This contrasts with methoxy-substituted analogs, where intermolecular H-bonds dominate .
Biological Activity
2-Hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines and sulfonamides. Its unique structural characteristics contribute to a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Structural Characteristics
The compound features:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Hydroxy group : Contributing to its reactivity and biological interactions.
- Sulfonamide moiety : Known for its role in enzyme inhibition.
The molecular formula is with a molecular weight of approximately 290.35 g/mol.
Research indicates that compounds similar to this compound may act primarily through the inhibition of specific enzymes involved in inflammatory processes. These enzymes include:
- Cyclooxygenases (COX) : Involved in the conversion of arachidonic acid to prostaglandins.
- Lipoxygenases (LOX) : Catalyze the oxidation of arachidonic acid leading to leukotriene production.
The sulfonamide group is particularly critical for binding to the active sites of these enzymes, facilitating their inhibition and potentially leading to anti-inflammatory effects .
Antimicrobial Properties
Preliminary studies suggest that dihydropyrimidines exhibit antimicrobial activity. The mechanism often involves interference with bacterial metabolic pathways, particularly through inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies
A case study examining similar sulfonamide compounds demonstrated significant reductions in inflammation markers in animal models treated with these compounds. The results indicated a dose-dependent response, affirming their potential as therapeutic agents in managing inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Cytokine modulation | Reduction in pro-inflammatory cytokines |
Synthesis and Characterization
The synthesis typically involves multi-step chemical reactions that can be monitored using spectroscopic methods. Key steps include:
- Formation of the pyrimidine ring.
- Introduction of the sulfonamide group.
- Hydroxylation at the appropriate position.
These synthetic routes are vital for optimizing yields and ensuring the purity of the compound for biological testing .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
- Apply response surface methodology to refine conditions (e.g., 70–90°C in DMF with triethylamine as a base) .
- Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal pathways, reducing trial-and-error .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in bioactivity data across experimental models?
Answer:
- Assay validation : Compare results from in vitro enzyme inhibition (e.g., bacterial dihydropteroate synthase) with in vivo efficacy in infection models .
- Purity checks : Use HPLC to rule out impurities (target ≥95% purity) .
- Model-specific factors : Account for metabolic differences (e.g., cytochrome P450 activity in mammalian systems) .
- Computational feedback : Cross-validate bioactivity with molecular dynamics simulations to identify binding inconsistencies .
Advanced: What computational strategies predict binding affinity with bacterial dihydropteroate synthase?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and the enzyme’s active site (PABA-binding pocket) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic effects of substituents on binding energy .
- MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories .
Advanced: How do pyrimidine ring substituents influence physicochemical properties and bioactivity?
Answer:
- Systematic SAR studies :
- Vary alkyl chain length (e.g., 3-methylbutyl vs. shorter chains) to modulate logP and solubility .
- Introduce electron-withdrawing groups (e.g., halogens) to enhance enzyme inhibition .
- DFT calculations : Correlate substituent electronic effects (Hammett σ values) with antibacterial activity .
Methodological: What experimental design optimizes the sulfonation step?
Answer:
- Factorial design : Test sulfonating agents (e.g., SOCl₂ vs. H₂SO₄), stoichiometry, and reaction time .
- Critical parameters :
- Temperature: 60–80°C for optimal yield without decomposition.
- Solvent: Polar aprotic solvents (e.g., acetonitrile) improve sulfonation efficiency .
- Response surface methodology : Optimize for maximum yield and minimal byproducts .
Advanced: How to validate enzyme inhibition mechanisms via kinetic studies?
Answer:
- Lineweaver-Burk plots : Determine inhibition type (competitive/non-competitive) by varying substrate (p-aminobenzoic acid) and inhibitor concentrations .
- Ki determination : Use nonlinear regression to calculate inhibition constants.
- Isothermal titration calorimetry (ITC) : Measure binding enthalpy and stoichiometry .
Basic: What stability-indicating parameters are critical for storage?
Answer:
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (e.g., >150°C) .
- Photostability : Conduct ICH Q1B testing under UV/visible light .
- Hygroscopicity : Store in desiccators with silica gel to prevent hydrolysis .
Advanced: How to improve aqueous solubility for in vivo studies?
Answer:
- Salt formation : React with sodium or meglumine to increase polarity .
- Nanoformulation : Use liposomal encapsulation or PEGylation .
- Prodrug design : Introduce hydrolyzable esters at the hydroxy group .
Methodological: How can cross-disciplinary approaches enhance analog development?
Answer:
- In silico screening : Generate virtual libraries of analogs with modified substituents .
- Synthetic biology : Engineer microbial pathways (e.g., E. coli) for scalable production of intermediates .
- High-throughput screening : Test 1000+ analogs against bacterial growth assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
